3,4-Dihydroxy-2-O-methylanigorufone

描述

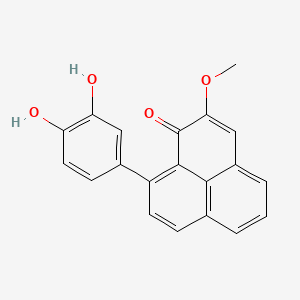

3,4-Dihydroxy-2-O-methylanigorufone is a natural product with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol . It is primarily used in life sciences research and has been identified in the rhizomes of Musa acuminata . This compound is known for its potential biological activities and is often utilized in various scientific studies .

属性

分子式 |

C20H14O4 |

|---|---|

分子量 |

318.3 g/mol |

IUPAC 名称 |

9-(3,4-dihydroxyphenyl)-2-methoxyphenalen-1-one |

InChI |

InChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3 |

InChI 键 |

SBGZHCKQMDLHHL-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC(=C(C=C4)O)O)C1=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-O-methylanigorufone involves several steps, typically starting from simpler phenolic compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Common reagents used in the synthesis include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

化学反应分析

Types of Reactions

3,4-Dihydroxy-2-O-methylanigorufone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

3,4-Dihydroxy-2-O-methylanigorufone has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3,4-Dihydroxy-2-O-methylanigorufone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation, but its antioxidant properties are a key area of interest .

相似化合物的比较

Similar Compounds

3,4-Dihydroxybenzoic acid: Another phenolic compound with antioxidant properties.

2-Methoxy-4-vinylphenol: Known for its biological activities and used in similar research contexts.

Uniqueness

3,4-Dihydroxy-2-O-methylanigorufone is unique due to its specific structure, which includes both dihydroxy and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activities .

生物活性

3,4-Dihydroxy-2-O-methylanigorufone is a naturally occurring polyphenolic compound derived from the anigorufone class, primarily isolated from the rhizomes of Musa acuminata. Its molecular formula is , characterized by two hydroxyl groups and a methoxy group attached to a phenolic framework. This unique structure contributes to its diverse biological activities, which are currently under extensive investigation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , essential for combating oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from damage and reducing the risk of various diseases.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases. Studies suggest that it may modulate signaling pathways associated with inflammation, potentially reducing symptoms and progression of inflammatory conditions.

Anticancer Potential

Recent findings have indicated that this compound may possess anticancer properties . It has been observed to influence cell proliferation and apoptosis, suggesting a mechanism through which it could inhibit cancer cell growth. This activity is particularly relevant in the context of developing new cancer therapies.

The biological activity of this compound is attributed to its ability to interact with various cellular receptors and pathways. Its structural features allow it to engage in complex interactions that can enhance the bioactivity of other antioxidants and therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Anigorufone | Contains hydroxyl groups | Known for neuroprotective effects |

| Quercetin | Flavonoid with multiple hydroxyls | Strong antioxidant properties |

| Resveratrol | Contains two phenolic rings | Known for cardiovascular benefits |

| Curcumin | Contains a diketone structure | Anti-inflammatory and anticancer properties |

The unique arrangement of functional groups in this compound distinguishes it from these similar compounds, potentially conferring distinct biological activities.

Case Studies and Research Findings

-

Oxidative Stress and Cell Protection

- A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in vitro, suggesting its role in cellular protection against oxidative damage .

-

Inflammatory Response Modulation

- In a model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。